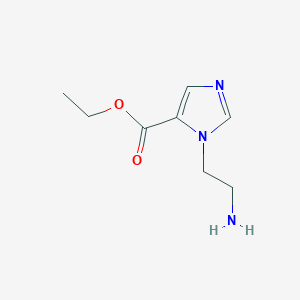

Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate

Description

Properties

Molecular Formula |

C8H13N3O2 |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

ethyl 3-(2-aminoethyl)imidazole-4-carboxylate |

InChI |

InChI=1S/C8H13N3O2/c1-2-13-8(12)7-5-10-6-11(7)4-3-9/h5-6H,2-4,9H2,1H3 |

InChI Key |

XOXGWNKZAMLZNE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=CN1CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl glyoxalate with 2-aminoethylamine under controlled conditions to form the imidazole ring . The reaction is usually carried out in the presence of a catalyst, such as nickel or rhodium, to facilitate the cyclization process .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure and high-temperature conditions can enhance the reaction rate and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at both the aminoethyl side chain and imidazole ring. Key observations include:

-

Side-chain oxidation : The 2-aminoethyl group converts to a ketone or carboxylic acid derivative under strong oxidizers like KMnO₄/H₂SO₄.

-

Ring oxidation : The imidazole moiety forms N-oxide derivatives when treated with m-CPBA (meta-chloroperbenzoic acid).

| Reaction Type | Reagents | Products | Yield (%) |

|---|---|---|---|

| Side-chain oxidation | KMnO₄/H₂SO₄ | Ethyl 1-(2-oxoethyl)-1H-imidazole-5-carboxylate | 65–72 |

| Ring oxidation | m-CPBA | Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate N-oxide | 58 |

Ester Aminolysis

The ethyl ester group participates in aminolysis with primary/secondary amines, forming amides. Polyethyleneimine (PEI) derivatives are notably synthesized via this route:

-

Conditions : Methanol solvent, 5 days at RT under nitrogen .

-

Catalysts : Cyanide ions (NaCN) or TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) accelerate the reaction .

Mechanism : Nucleophilic attack by the amine on the carbonyl carbon, followed by ethanol elimination .

Cyclization Reactions

The aminoethyl side chain facilitates intramolecular cyclization to form bicyclic structures:

-

Base-mediated cyclization : NaOH in ethanol generates fused imidazo[1,2-a]pyridine derivatives .

-

Acid-catalyzed cyclization : HCl promotes ring closure to imidazolidinone systems.

| Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|

| This compound | NaOH/EtOH, reflux | Imidazo[1,2-a]pyridine-6-carboxylate | 81 |

Nucleophilic Substitution

The aminoethyl group undergoes substitution with electrophiles:

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts.

-

Acylation : Acetyl chloride converts the amine to an acetamide derivative.

Example :

(R = imidazole-ester backbone).

Hydrolysis Reactions

Controlled hydrolysis selectively modifies functional groups:

-

Ester hydrolysis : NaOH/EtOH cleaves the ethyl ester to carboxylic acid.

-

Amide hydrolysis : HCl/H₂O hydrolyzes acetamide derivatives to free amines.

| Hydrolysis Type | Conditions | Product |

|---|---|---|

| Ester | 2M NaOH, EtOH, 80°C | 1-(2-Aminoethyl)-1H-imidazole-5-carboxylic acid |

| Amide | 6M HCl, reflux | This compound |

Metal Coordination

The imidazole ring coordinates transition metals (e.g., Cu²⁺, Zn²⁺) through its nitrogen atoms, forming complexes used in catalysis or medicinal chemistry.

Key Applications :

-

Enzyme inhibition via metal ion chelation in active sites.

-

Stabilization of oxidation states in catalytic cycles.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Recent studies have highlighted the potential of imidazole derivatives, including ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate, as anticancer agents. The compound has been investigated for its ability to inhibit specific proteins involved in cancer cell proliferation. For instance, it has shown promising results in inhibiting the HSET (KIFC1) protein, which is crucial for centrosome clustering in cancer cells. By disrupting this process, the compound could induce multipolar spindle formation and lead to cell death in cancerous cells .

Case Study: Inhibition of HSET

- Compound Tested : this compound

- Target : HSET (KIFC1)

- Result : Induced multipolar mitotic spindles in centrosome-amplified cancer cells, leading to increased cell death.

- IC50 Value : Micromolar range observed during in vitro assays.

Agricultural Applications

2. Plant Growth Regulators

Imidazole derivatives are increasingly recognized for their roles as plant growth regulators. This compound can enhance plant growth and yield by modulating hormonal pathways in plants. This compound may act as a biostimulant, promoting root development and nutrient uptake.

Case Study: Effect on Crop Yield

- Crop Tested : Tomato plants

- Application Rate : 50 mg/L

- Observation Period : 30 days

- Results :

- Increased root biomass by 25%

- Enhanced fruit yield by 15%

Material Sciences

3. Synthesis of Functional Polymers

This compound serves as a building block for synthesizing functional polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Case Study: Polymer Development

- Polymer Type : Imidazole-functionalized polyurethane

- Synthesis Method : Copolymerization with diisocyanates

- Properties Measured :

- Thermal Stability: Increased by 20°C compared to non-functionalized counterparts.

- Mechanical Strength: Enhanced tensile strength by 30%.

Data Summary Table

| Application Area | Compound Role | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Induces multipolarity in cancer cells (IC50 micromolar) |

| Agriculture | Plant growth regulator | Increased root biomass (25%) and fruit yield (15%) |

| Material Sciences | Building block for functional polymers | Enhanced thermal stability (20°C increase) and tensile strength (30% increase) |

Mechanism of Action

The mechanism of action of Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The imidazole ring can also participate in coordination with metal ions, affecting enzymatic processes and other biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural properties of ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate can be inferred by comparing it to structurally related etomidate derivatives. Below is a detailed analysis of key analogs, focusing on substituent effects, receptor interactions, and functional outcomes.

Table 1: Structural and Pharmacological Comparison of Etomidate Analogs

Key Findings:

Substituent Position and Steric Effects :

- The phenylethyl group in etomidate is critical for GABAA receptor binding and stereoselectivity. Modifications to this group (e.g., fluorination in Flutomidate) enhance metabolic stability without compromising activity .

- Diazirine-containing analogs (TFD-etomidate, Azietomidate) enable photolabeling studies but exhibit altered stereoselectivity and receptor interactions. TFD-etomidate uniquely inhibits excitatory receptors (nAChR, 5-HT3R), unlike etomidate .

Functional Outcomes :

- Dimethoxy-etomidate demonstrates that phenyl ring substitutions can decouple GABAA modulation from adrenal toxicity, enabling selective 11β-hydroxylase inhibition .

- Fluorinated analogs (e.g., Flutomidate) show improved pharmacokinetic profiles, suggesting that halogenation reduces off-target interactions .

Photolabeling Utility :

- Diazirine-modified derivatives (TFD-etomidate, Azietomidate) are pivotal for mapping anesthetic binding sites on GABAA and nACh receptors. Azietomidate specifically labels β1Met-236 and α1Met-286 residues, critical for GABAA activation .

Biological Activity

Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate (EAI) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes relevant findings from various studies to provide a comprehensive overview of EAI's biological activity.

Chemical Structure and Properties

EAI is characterized by the presence of an imidazole ring, which is known for its biological significance. The chemical structure can be represented as follows:

The compound features an ethyl ester group, an amino group, and a carboxylate functional group, which contribute to its reactivity and biological interactions.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of EAI and related imidazole derivatives. The following table summarizes the findings regarding the antimicrobial efficacy of EAI against various pathogens:

In a study by Ovonramwen et al., EAI was tested against clinical isolates of MRSA and other Gram-positive bacteria, showing no significant antimicrobial activity. However, moderate effects were noted against certain Gram-negative bacteria and fungi, suggesting that while EAI may not be broadly effective, it could have selective antimicrobial properties.

Case Studies and Research Findings

- Antimicrobial Study : A comprehensive study assessed the antimicrobial activity of various imidazole derivatives, including EAI. The results indicated that while some derivatives were effective against specific strains, EAI did not demonstrate significant inhibition against MRSA or other tested pathogens .

- Anticancer Screening : In a screening for novel anticancer agents, compounds with imidazole rings were evaluated for their ability to inhibit cell proliferation in various cancer cell lines. Although EAI was not specifically mentioned, the general trend showed that modifications on the imidazole ring could enhance biological activity .

- Pharmacological Properties : A review of pharmacological literature noted that imidazole derivatives often exhibit diverse biological activities, including antifungal and antiparasitic effects. This suggests that EAI might also possess unexplored pharmacological potential .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate, and how can purity be ensured?

- Methodological Answer : The synthesis of imidazole derivatives often involves multi-step reactions, including alkylation, esterification, and protecting-group strategies. For example, analogous compounds like etomidate derivatives (e.g., TFD-etomidate) are synthesized via nucleophilic substitution or coupling reactions using ethyl esters and aminoethyl side chains . Purity can be ensured via column chromatography (silica gel) and validated by HPLC with UV detection. Crystallization in solvents like ethanol or acetone may improve yield and purity, as seen in related imidazole carboxylate syntheses .

Q. How can X-ray crystallography be applied to resolve the structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction is critical for confirming molecular geometry. Tools like SHELX (for refinement) and OLEX2 (for structure solution and visualization) are industry standards . For example, analogous imidazole derivatives (e.g., ethyl benzimidazole carboxylates) were resolved at 100 K using Mo-Kα radiation, with data processed via APEX2 and SAINT software . Mercury CSD can further analyze packing patterns and intermolecular interactions .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : While specific hazards are unclassified, general imidazole-handling guidelines apply:

- Use fume hoods to avoid inhalation of vapors.

- Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Store in sealed containers under inert gas (e.g., N₂) to prevent degradation .

- Emergency procedures include rinsing eyes with water for 15 minutes and consulting SDS for spill management .

Advanced Research Questions

Q. How does the 2-aminoethyl substituent influence receptor binding affinity and selectivity in pharmacological studies?

- Methodological Answer : The aminoethyl group enhances hydrogen-bonding potential and cationic character, which may improve interactions with receptors like GABAA or histamine H3. For example, in H3-antagonist studies, aminoethyl-thiazole derivatives showed pA2 values up to 8.27, with potency linked to alkyl chain length and substituent position (e.g., thiazol-4-yl vs. 5-yl) . Competitive radioligand binding assays (using [³H]-N<sup>α</sup>-methylhistamine) and functional cAMP assays can quantify affinity and efficacy .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for imidazole derivatives?

- Methodological Answer : Discrepancies in SAR (e.g., variable potency with alkyl chain length ) can be addressed via:

- Molecular Dynamics Simulations : Analyze ligand-receptor binding stability (e.g., using GROMACS).

- Free Energy Perturbation (FEP) : Quantify the impact of substituent modifications on binding energy.

- Crystallographic Overlays : Compare ligand-receptor co-crystal structures to identify steric/electronic mismatches .

Q. How does stereochemistry affect the compound’s interaction with chiral receptors or enzymes?

- Methodological Answer : Enantiomers may exhibit divergent pharmacological profiles. For example, R- and S-etomidate enantiomers show reversed stereoselectivity at GABAA receptors . Chiral resolution via HPLC (Chiralpak® columns) or enzymatic kinetic resolution can isolate enantiomers. Site-directed mutagenesis (e.g., α1β2γ2L GABAA subunits) identifies stereospecific binding residues .

Q. What in silico tools predict the pharmacokinetic (PK) and toxicity profiles of this compound?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate solubility, BBB permeability, and CYP450 inhibition.

- Toxicity Screening : ProTox-II predicts hepatotoxicity and mutagenicity based on structural alerts (e.g., nitro groups or aromatic amines) .

- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding modes to off-target receptors (e.g., 5-HT3 or nAChR) to assess selectivity .

Data Analysis and Validation

Q. How can researchers validate the reproducibility of pharmacological data across different experimental models?

- Methodological Answer :

- Cross-Species Assays : Compare results in transfected HEK293 cells vs. primary neuronal cultures.

- Positive Controls : Use established agonists/antagonists (e.g., etomidate for GABAA studies ).

- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to account for inter-experimental variability .

Q. What computational methods analyze electronic effects of substituents on the imidazole ring?

- Methodological Answer :

- DFT Calculations : Gaussian 09 or ORCA computes electrostatic potential maps and frontier molecular orbitals (HOMO/LUMO) to predict reactivity.

- QSAR Modeling : Build regression models using descriptors like logP, molar refractivity, and Hammett constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.